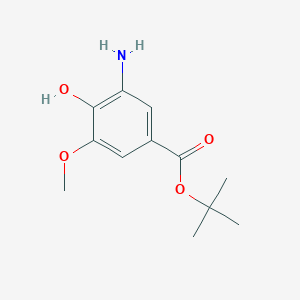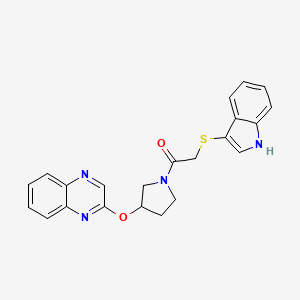
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)propionamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "MP-4-PA" and is a member of the pyrimidine-based class of compounds. MP-4-PA has been shown to possess various biochemical and physiological effects that make it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of MP-4-PA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that play a role in inflammation and tumor growth. MP-4-PA has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential treatment for cancer.
Biochemical and Physiological Effects
MP-4-PA has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. MP-4-PA has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, MP-4-PA has been shown to possess antioxidant properties, making it a potential treatment for oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of MP-4-PA is its potential therapeutic applications. MP-4-PA has been shown to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. However, one of the limitations of MP-4-PA is its limited solubility in water, which can make it difficult to administer in certain forms.
Orientations Futures
There are several future directions for the study of MP-4-PA. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and inflammation-related diseases. Another direction is to explore its mechanism of action and identify new targets for drug development. Additionally, future studies could focus on improving the solubility of MP-4-PA to make it more accessible for use in various forms.
Méthodes De Synthèse
The synthesis of MP-4-PA involves a multi-step process that starts with the reaction of 2-methyl-6-propoxypyrimidine-4-amine with 4-bromoacetophenone to produce 4-(2-methyl-6-propoxypyrimidin-4-yl)acetophenone. This intermediate product is then reacted with 4-aminobenzoyl chloride to produce MP-4-PA.
Applications De Recherche Scientifique
MP-4-PA has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs to treat various diseases. MP-4-PA has also been shown to inhibit the activity of certain enzymes, making it a potential treatment for enzyme-related diseases.
Propriétés
IUPAC Name |
N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-4-10-23-17-11-15(18-12(3)19-17)20-13-6-8-14(9-7-13)21-16(22)5-2/h6-9,11H,4-5,10H2,1-3H3,(H,21,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBOHAWAAWLEMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)CC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)propionamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

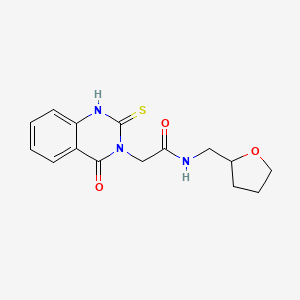
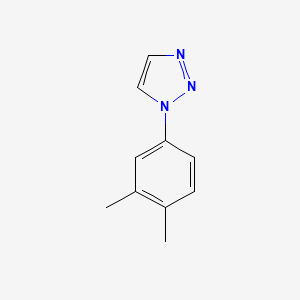

![1-[4-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2975602.png)
![4-{[4-(5-chloro-2-methylphenyl)piperazino]carbonyl}-N~2~-cyclopropyl-1,3-thiazole-2-carboxamide](/img/structure/B2975604.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide](/img/structure/B2975608.png)

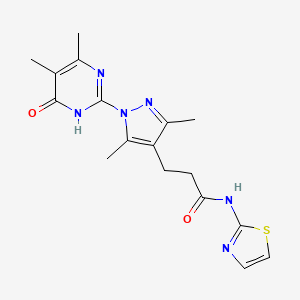
![4-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2975614.png)
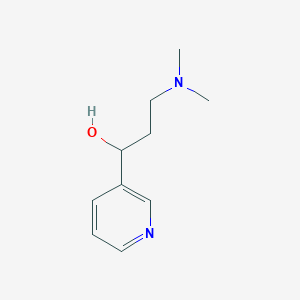

![1-(3,4-Dichlorophenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2975617.png)
